An In-depth Technical Guide to 4-Oxo-2-propylpentanenitrile: Physicochemical Properties and Molecular Weight Determination
An In-depth Technical Guide to 4-Oxo-2-propylpentanenitrile: Physicochemical Properties and Molecular Weight Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-2-propylpentanenitrile is a chemical compound with a unique molecular structure containing both a ketone and a nitrile functional group. This bifunctionality makes it a molecule of interest for various applications in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. A thorough understanding of its fundamental physicochemical properties, starting with its molecular weight, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of 4-Oxo-2-propylpentanenitrile, with a core focus on the determination of its molecular weight through both theoretical calculation and experimental verification.
Core Physicochemical Properties
A foundational aspect of characterizing any chemical compound is the accurate determination of its physicochemical properties. These properties not only confirm the identity of the substance but also predict its behavior in various chemical and biological systems.
Molecular Structure and Formula
The systematic IUPAC name, 4-Oxo-2-propylpentanenitrile, precisely describes its chemical structure. It consists of a five-carbon pentanenitrile backbone, with a nitrile group (-C≡N) at the first carbon. An oxo group (=O) is located at the fourth carbon, and a propyl group (-CH₂CH₂CH₃) is attached to the second carbon.
Based on this structure, the molecular formula is determined to be C₈H₁₃NO [1].
Molecular Weight
The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and for the interpretation of mass spectrometry data.
Theoretical Calculation:
The molecular weight can be calculated by summing the atomic weights of all atoms in the molecular formula (C₈H₁₃NO). Using the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), nitrogen (≈14.007 u), and oxygen (≈15.999 u), the molecular weight is calculated as follows:
(8 × 12.011) + (13 × 1.008) + (1 × 14.007) + (1 × 15.999) = 139.195 g/mol [1]
Experimental Verification:
While theoretical calculation provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized or isolated compound. The primary technique for this is mass spectrometry . In a mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-Oxo-2-propylpentanenitrile, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide an even more accurate "exact mass," which for C₈H₁₃NO is 139.100 g/mol [1].
The following table summarizes the key identifiers and the molecular weight of 4-Oxo-2-propylpentanenitrile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO | [1] |
| Molecular Weight | 139.195 g/mol | [1] |
| Exact Mass | 139.1 g/mol | [1] |
| CAS Number | 74322-92-2 | [1] |
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of 4-Oxo-2-propylpentanenitrile. This typically involves a combination of spectroscopic techniques.
Caption: Analytical workflow for the characterization of 4-Oxo-2-propylpentanenitrile.
Experimental Protocols
1. Mass Spectrometry for Molecular Weight Determination
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Objective: To experimentally determine the molecular weight of 4-Oxo-2-propylpentanenitrile.
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Methodology:
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Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Introduce the sample into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
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Acquire the mass spectrum in positive ion mode.
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Identify the molecular ion peak [M+H]⁺ (or other adducts like [M+Na]⁺) and the parent molecular ion [M]⁺.
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The m/z value of the molecular ion directly corresponds to the molecular weight of the compound. For high-resolution instruments, the measured exact mass can be used to confirm the elemental composition.
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2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
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Objective: To confirm the chemical structure of 4-Oxo-2-propylpentanenitrile.
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Methodology:
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Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
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Acquire ¹H NMR and ¹³C NMR spectra.
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Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the presence and connectivity of the propyl group, the methylene and methine protons on the pentanenitrile backbone.
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Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon atoms of the nitrile, ketone, and alkyl groups.
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3. Infrared (IR) Spectroscopy for Functional Group Identification
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Objective: To identify the characteristic functional groups (nitrile and ketone).
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Methodology:
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Place a small amount of the neat liquid sample on the ATR crystal of an IR spectrometer.
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Acquire the infrared spectrum.
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Identify the characteristic absorption bands:
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A strong, sharp peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
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A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone group.
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Conclusion
The accurate determination of the molecular weight of 4-Oxo-2-propylpentanenitrile, which is 139.195 g/mol , is a fundamental and critical first step in its scientific exploration. This value, corroborated by theoretical calculations and experimental techniques like mass spectrometry, provides the bedrock for its use in quantitative scientific research. The complementary analytical techniques of NMR and IR spectroscopy are indispensable for the unambiguous confirmation of its molecular structure and purity, ensuring the reliability of any subsequent experimental work. This guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to confidently work with this versatile chemical entity.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3731686, 4-Oxo-2-propylpentanoic acid. Retrieved from [Link].
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MOLBASE (n.d.). 4-oxo-2-propylpentanenitrile | 74322-92-2. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225303, 4-Oxopentanenitrile. Retrieved from [Link].
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Chemsrc (n.d.). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 534471, 4-Methyl-2-oxopentanenitrile. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643210, 4-Oxopent-2-enenitrile. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12812295, 2-Methyl-4-oxopentanenitrile. Retrieved from [Link].
